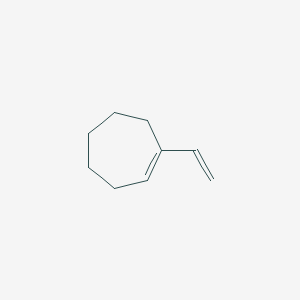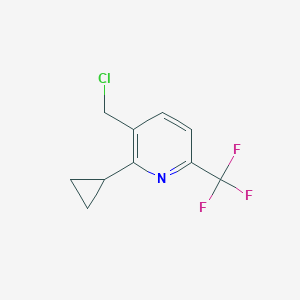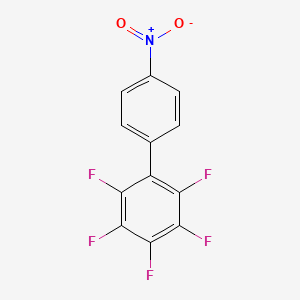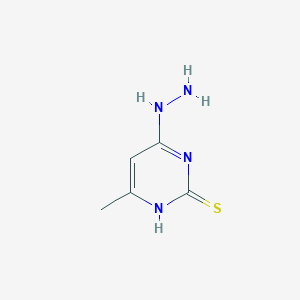
Cycloheptene, 1-ethenyl-
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptene, 1-ethenyl-, can be synthesized through several methods. One common approach involves the ring-opening of cycloheptene oxide with a base, followed by the addition of an ethenyl group. Another method involves the dehydration of cycloheptanol to form cycloheptene, which is then subjected to further reactions to introduce the ethenyl group .
Industrial Production Methods
In an industrial setting, cycloheptene, 1-ethenyl-, can be produced through large-scale chemical processes that involve the use of catalysts and controlled reaction conditions. The use of palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, has been reported to be effective in the synthesis of cycloheptene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptene, 1-ethenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bond to a single bond, forming cycloheptane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Hydroxylated Products: Result from hydroxylation reactions.
Cycloheptane Derivatives: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Cycloheptene, 1-ethenyl-, has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of cycloheptene, 1-ethenyl-, involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ethenyl group can participate in polymerization reactions, contributing to the formation of complex polymer structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A six-membered ring with a double bond, similar in structure but with one less carbon atom.
Cyclooctene: An eight-membered ring with a double bond, larger in size compared to cycloheptene.
Cyclopentene: A five-membered ring with a double bond, smaller in size compared to cycloheptene.
Uniqueness
Cycloheptene, 1-ethenyl-, is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other cycloalkenes. The presence of the ethenyl group further enhances its versatility in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
65811-18-9 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
1-ethenylcycloheptene |
InChI |
InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2 |
InChI-Schlüssel |
IGCQXPZQGHULRC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CCCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-cyano-1H-pyrrol-2-yl)phenyl]ethanesulfonamide](/img/structure/B8672895.png)











